Microcionin-1

Description

The marine environment, covering the majority of the Earth's surface, is a vast reservoir of biodiversity, which in turn gives rise to an immense diversity of chemical structures. nih.gov These marine natural products are secondary metabolites produced by organisms such as sponges, corals, and microorganisms.

Structure

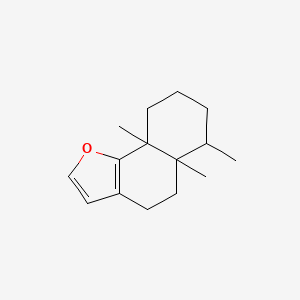

2D Structure

3D Structure

Properties

Molecular Formula |

C15H22O |

|---|---|

Molecular Weight |

218.33 g/mol |

IUPAC Name |

5a,6,9a-trimethyl-4,5,6,7,8,9-hexahydrobenzo[g][1]benzofuran |

InChI |

InChI=1S/C15H22O/c1-11-5-4-8-15(3)13-12(7-10-16-13)6-9-14(11,15)2/h7,10-11H,4-6,8-9H2,1-3H3 |

InChI Key |

RZAVBLXEFARMMG-UHFFFAOYSA-N |

SMILES |

CC1CCCC2(C1(CCC3=C2OC=C3)C)C |

Canonical SMILES |

CC1CCCC2(C1(CCC3=C2OC=C3)C)C |

Synonyms |

microcionin-1 |

Origin of Product |

United States |

Discovery, Isolation, and Structural Elucidation of Microcionin 1

Relationship with Pallescensins and Isomicrocionins (e.g., (-)-ent-pallescensin A, (-)-pallescensin-1, isomicrocionin-3)

Microcionin-1 is structurally and biosynthetically related to several other furanosesquiterpenes, most notably the pallescensins and isomicrocionins. From the Portuguese sponge Fasciospongia sp., (-)-microcionin-1 was co-isolated with three new isomeric furanosesquiterpenes, isomicrocionin-3 and (-)-isothis compound, as well as the known compounds (-)-ent-pallescensin A and (-)-pallescensin-1. nih.govresearchgate.net

The isomeric relationship between this compound and Pallescensin A is of significant biosynthetic interest. researchgate.netresearchgate.net It has been proposed that these compounds may arise from a closely related biosynthetic pathway that involves a common achiral intermediate of the furanomonocyclofarnesane type. researchgate.netdokumen.pub This proposed intermediate was later isolated as a natural product and named isomicrocionin-3. dokumen.pubacs.org The discovery of isomicrocionin-3 provides substantial support for this hypothesis, suggesting that the enantiomeric forms of the final products are determined during the cyclization phase of the biosynthesis from this common precursor. dokumen.pubacs.org A potential biogenetic pathway could connect the sesquiterpenes found in Fasciospongia. acs.org

| Compound | Source Organism | Structural Relationship to this compound |

|---|---|---|

| (-)-ent-Pallescensin A | Fasciospongia sp. nih.govresearchgate.net | Co-occurs with (-)-Microcionin-1; shares a common biosynthetic precursor. |

| (-)-Pallescensin-1 | Fasciospongia sp., Dysidea pallescens nih.govmdpi.com | Isomeric furanosesquiterpene co-isolated with (-)-Microcionin-1. |

| Isomicrocionin-3 | Fasciospongia sp. nih.govmdpi.com | Proposed achiral biosynthetic precursor to both this compound and Pallescensin A. dokumen.pubacs.org |

Comparative Structural Analysis of Analogues (e.g., Microcionin-2)

This compound is part of a larger group of related metabolites that includes other microcionins, such as Microcionin-2. A full NMR assignment of Microcionin-2, also a sponge metabolite, was undertaken to help ascertain the relative stereochemistry of co-occurring sesquiterpenes, including this compound. researchgate.net Microcionin-2 is noted as being a prototype for a trans relationship between the methyl groups on the furanosesquiterpene skeleton. researchgate.net

The structural variations among these analogues typically involve differences in the stereochemistry at chiral centers or the arrangement of the cyclic framework. The rigorous structural assignment of these compounds, often requiring sophisticated NMR techniques, is crucial for understanding their biosynthetic origins and chemical properties. researchgate.net

| Compound | Key Structural Feature | Significance |

|---|---|---|

| This compound | Tricyclic furanosesquiterpene. researchgate.net | Exists in both (+) and (-) enantiomeric forms. researchgate.net |

| Microcionin-2 | Features a trans relationship of methyl groups. researchgate.net | Serves as a reference compound for stereochemical assignments of related furanosesquiterpenes. researchgate.net |

| (-)-ent-Pallescensin A | Stereoisomer of Pallescensin A. researchgate.net | Supports the proposed biosynthetic pathway from a common precursor. dokumen.pub |

| Isomicrocionin-3 | Achiral furanomonocyclofarnesane structure. dokumen.pubacs.org | Believed to be a key biosynthetic intermediate. dokumen.pub |

Biosynthetic Pathways and Biogenesis of Microcionin 1

Proposed Biosynthetic Origin of Furanosesquiterpenes in Marine Organisms

Furanosesquiterpenes represent a significant class of terpenoids isolated from various natural sources, particularly marine organisms. mdpi.com In the marine environment, sponges are prolific producers of these compounds. researchgate.netresearchgate.net The biosynthesis of furanosesquiterpenes, like other sesquiterpenes, is generally understood to proceed through the mevalonate (B85504) pathway, leading to the formation of the universal C15 precursor, farnesyl pyrophosphate (FPP). The remarkable structural diversity of these compounds arises from the subsequent cyclization of FPP, catalyzed by specific terpene synthases, followed by a series of enzymatic modifications such as oxidation, rearrangement, and functional group interconversion. The presence of a furan (B31954) ring is a defining characteristic, which is typically formed at a late stage in the biosynthetic sequence. The co-occurrence of enantiomeric forms of furanosesquiterpenes, such as (+)- and (-)-euryfuran, in the same sponge specimen highlights the complexity and potential for multiple, stereochemically distinct biosynthetic pathways operating within a single organism. researchgate.net

Microcionin-1 as a Putative Biosynthetic Intermediate (e.g., in Aignopsane Biogenesis)

This compound, a tricyclic furanosesquiterpene, is considered a key biosynthetic intermediate in the formation of other complex sesquiterpenes. researchgate.netrsc.orgresearchgate.net Specifically, it has been proposed as a direct precursor in the biogenesis of the aignopsane family of sesquiterpenes. researchgate.netnih.gov This hypothesis is supported by structural similarities and by chemical correlation studies. Research has demonstrated that (+)-Microcionin-1 can be chemically converted into (+)-aignopsanoic acid A, a representative member of the aignopsane class. researchgate.netresearchgate.netnih.gov This transformation lends strong support to the role of this compound as a late-stage intermediate that can be further modified to produce a variety of related metabolites within the host organism. researchgate.net The absolute configuration of this compound has been unambiguously established through total synthesis, which further enables its use in studies to elucidate biosynthetic relationships. researchgate.netresearchgate.netnih.gov

Enzymatic Transformations and Oxidative Processes in Biosynthesis (e.g., conversion to aignopsanoic acid A)

The biogenesis of more complex sesquiterpenes from a this compound scaffold involves specific enzymatic transformations, with oxidation being a key process. The conversion of (+)-Microcionin-1 into (+)-aignopsanoic acid A has been accomplished in the laboratory via a simple oxidation process, suggesting a parallel enzymatic reaction in nature. researchgate.netnih.govresearchgate.net This type of transformation is common in secondary metabolism, where monooxygenases or other oxidoreductases catalyze the introduction of oxygen atoms, leading to the formation of alcohols, ketones, or carboxylic acids. In the case of the aignopsane biogenesis, an enzyme would likely catalyze the oxidative cleavage of a carbon-carbon bond in the this compound structure to yield the characteristic carboxylic acid moiety of aignopsanoic acid A. While the specific enzymes responsible for this conversion in marine sponges have not yet been isolated, the chemical feasibility of the reaction provides a clear model for the likely biological pathway. researchgate.net

| Organism | Type | Compound(s) | Reference |

|---|---|---|---|

| Microciona toxistyla | Sponge | This compound | naturalproducts.net |

| Clathria (Clathria) toxistyla | Sponge | This compound | naturalproducts.net |

| Dendrodoris grandiflora | Mollusc (Nudibranch) | This compound | rushim.ru |

| Hypselodoris picta azorica | Mollusc (Nudibranch) | This compound | mdpi.comscispace.com |

| Aignopsa sp. | Sponge | Aignopsanoic acid A | researchgate.net |

Ecological Aspects of this compound Biogenesis and Accumulation

The production and accumulation of this compound and related furanosesquiterpenes are deeply intertwined with the ecological dynamics of the marine organisms that host them. These secondary metabolites often serve as chemical defenses, protecting soft-bodied organisms like sponges and nudibranchs from predation. preprints.orgnih.govmdpi.com The method by which these compounds are acquired—either through direct synthesis or from their diet—has significant ecological implications for predator-prey relationships and food web structures.

In marine molluscs, particularly shell-less nudibranchs, there is an ongoing scientific discussion regarding the origin of their chemical defenses. mdpi.comresearchgate.net Many species are known to sequester defensive compounds from their food sources, which are often sponges. mdpi.compreprints.org This appears to be the case for this compound. For instance, the Mediterranean dorid nudibranch Dendrodoris grandiflora was found to contain a variety of terpenes, including this compound, which are believed to be of dietary origin. rushim.ru Similarly, the nudibranch Hypselodoris picta azorica is reported to contain this compound, likely accumulated from its diet. mdpi.comscispace.com

While dietary accumulation is a widespread strategy, some molluscs have demonstrated the ability to produce their own defensive compounds through de novo biosynthesis. rushim.rupreprints.orgnih.gov For example, some species in the genus Dendrodoris can synthesize sesquiterpenes like polygodial. rushim.ru However, for this compound specifically, the evidence currently points towards sequestration from dietary sponge sources rather than de novo synthesis by the molluscs themselves. rushim.ru

The production of many marine natural products, once attributed solely to the host organism like a sponge or coral, is now often understood to be the work of associated microbial symbionts. preprints.orgnih.govnih.gov These symbiotic relationships, whether with bacteria, fungi, or cyanobacteria, can be crucial for synthesizing complex bioactive molecules. fao.orgresearchgate.net Symbionts may be responsible for producing the entire compound or key precursors that the host then modifies.

Chemical Synthesis and Synthetic Strategies for Microcionin 1 and Analogues

Total Synthesis Approaches for Microcionin-1 Enantiomers (e.g., (+)-Microcionin-1)

The total synthesis of (+)-Microcionin-1 was successfully achieved as part of a broader strategy aimed at a family of marine sesquiterpenes known as aignopsanes. nih.gov This work was pivotal in unambiguously establishing the absolute configuration of (+)-Microcionin-1. nih.govresearchgate.net

A key finding from this research was the discovery that (+)-Microcionin-1 can be converted into (+)-aignopsanoic acid A through a simple oxidation process. nih.govresearchgate.net This transformation provides strong evidence for the hypothesis that (+)-Microcionin-1 may serve as a biosynthetic precursor to the aignopsane family of natural products. nih.gov The synthesis strategy often leverages well-established starting materials, such as the Wieland-Miescher ketone, to construct the core carbocyclic framework. nih.gov

Table 1: Key Stages in a Representative Total Synthesis of (+)-Microcionin-1 This table provides a generalized overview of a synthetic approach.

| Stage | Key Transformation | Precursor/Intermediate | Reagents/Conditions | Product |

| 1. Framework Construction | Asymmetric Synthesis | Wieland-Miescher Ketone | Multi-step sequence | Chiral decalin core |

| 2. Furan (B31954) Annulation | Furan Ring Formation | Ketone intermediate | Various methods (e.g., from an aldehyde) | Fused furanosesquiterpene skeleton |

| 3. Final Modifications | Functional Group Interconversion | Advanced intermediate | Specific oxidation/reduction steps | (+)-Microcionin-1 |

The successful synthesis confirmed the structure and absolute stereochemistry of the natural product, providing a platform for accessing this and related compounds for biological evaluation. nih.govresearchgate.net

Stereoselective Synthetic Methodologies for Furanosesquiterpenes

The development of general and stereoselective methods is crucial for synthesizing the various isomeric forms of furanosesquiterpenes. A significant strategy involves a convergent approach where two key fragments, a C10 cyclogeranyl unit and a C5 furan moiety, are coupled together. nih.govmdpi.com This retrosynthetic analysis allows for the independent and stereocontrolled preparation of each piece before their assembly. mdpi.com

A cornerstone of this methodology is the stereoselective synthesis of the required cyclogeraniol isomers, which serve as the C10 building block. mdpi.com Lipase-mediated kinetic resolution is a powerful technique employed to obtain these intermediates in high enantiomeric purity. nih.govmdpi.com For instance, lipases can selectively acylate or hydrolyze racemic alcohols or their esters, allowing for the separation of enantiomers. mdpi.com This enzymatic approach has been used to prepare specific enantiomers of α-, γ-, and 3,4-dehydro-γ-cyclogeraniol isomers. mdpi.com

Once the enantiopure cyclogeraniol is obtained, it is typically converted into a more reactive derivative, such as a cyclogeranylsulfonylbenzene. mdpi.com This intermediate can then be alkylated with a suitable furan derivative, like 3-(chloromethyl)furan, to form the complete carbon skeleton. The final step involves the reductive cleavage of the phenylsulfonyl group to yield the target furanosesquiterpene. nih.govmdpi.com This modular approach provides access to a wide range of stereoisomers simply by choosing the appropriate cyclogeraniol enantiomer at the start of the synthesis. mdpi.com

Table 2: Overview of Stereoselective Methods in Furanosesquiterpene Synthesis

| Method | Principle | Key Reagent/Catalyst | Example Application | Reference |

| Lipase-Mediated Resolution | Enzymatic kinetic resolution of racemic alcohols or esters to separate enantiomers. | Lipase (e.g., Novozym 435, Lipase PS) | Preparation of enantiopure cyclogeraniol isomers. | nih.govmdpi.commdpi.com |

| Sulfone Alkylation | Coupling of a furanonucleophile with an electrophilic cyclogeranyl derivative. | Cyclogeranylsulfonylbenzene | Synthesis of pallescensin-1, pallescensin-2, and isomicrocionin-3. | mdpi.com |

| Anionic Oxy-Cope Rearrangement | A rsc.orgrsc.org-sigmatropic rearrangement to construct the core ring system with stereocontrol. | Potassium hydridediglyme | Enantiocontrolled synthesis of (+)-pallescensin A. | msu.edu |

| Cationic Cyclization | Acid-mediated cyclization of an enyne or alkynol to form cyclic alkenyl triflates as key intermediates. | Triflic acid | Biomimetic synthesis of pallescensin A. | nih.gov |

Synthetic Routes to Related Furanosesquiterpenes (e.g., pallescensins)

The pallescensins are a well-studied group of furanosesquiterpenes, and numerous total syntheses have been reported for members like pallescensin A and B. These routes showcase a variety of strategic bond disconnections and key reactions.

One common biomimetic approach involves the cationic cyclization of an acyclic precursor containing a furan ring and one or more olefin units. rsc.orgnih.gov For example, the synthesis of pallescensin A can be achieved via the acid-mediated cyclization of (6E)-9-(3-furyl)-2,6-dimethylnona-2,6-diene. rsc.org A related strategy uses the cyclization of an epoxy-olefin to introduce hydroxyl functionality stereoselectively. rsc.org

An alternative strategy for pallescensin A employs a thermal six-π electrocyclization of a furanodiene (B1217673) intermediate as the key ring-forming step. tandfonline.comtandfonline.com This approach offers excellent control over the stereochemistry of the newly formed ring juncture. tandfonline.com Another powerful method reported for the enantioselective synthesis of (+)-pallescensin A utilizes an anionic oxy-Cope rearrangement of a bicyclic alcohol precursor. msu.edu This sigmatropic rearrangement is followed by a series of transformations to elaborate the furan ring and complete the synthesis. msu.edu

The synthesis of pallescensin B, a structurally distinct member of the family, required a different approach. Its first total synthesis was accomplished using an intramolecular Diels-Alder reaction of a masked o-benzoquinone as a key step to construct the complex polycyclic core. rsc.org

A general and convergent strategy has also been applied to the synthesis of pallescensins 1 and 2. mdpi.com This method, as described in the previous section, relies on the coupling of stereochemically defined cyclogeranyl and furan building blocks, demonstrating its versatility for accessing multiple members of the furanosesquiterpene family. nih.govmdpi.com

Table 3: Comparison of Synthetic Strategies for Pallescensins

| Target Compound | Key Reaction | Precursor Type | Advantage | Reference |

| Pallescensin A | Cationic Cyclization | ω-Furyldiolefin | Biomimetic, concise. | rsc.orgnih.gov |

| Pallescensin A | Thermal Electrocyclization | Furanodiene | High stereocontrol of ring juncture. | tandfonline.comtandfonline.com |

| (+)-Pallescensin A | Anionic Oxy-Cope Rearrangement | Bicyclic vinyl alcohol | Enantioselective. | msu.edu |

| Pallescensin B | Intramolecular Diels-Alder | Masked o-benzoquinone | Access to complex polycyclic core. | rsc.org |

| Pallescensin 1 & 2 | Sulfone Alkylation Coupling | Cyclogeranylsulfonylbenzene + 3-(chloromethyl)furan | Modular, stereodivergent. | mdpi.com |

Preclinical Biological Activity Studies of Microcionin 1

Antimicrobial Activity Profile

Microcionins, as a class of antimicrobial peptides, are known for their activity against various bacteria. nih.govnih.govresearchgate.netnih.govnih.gov Preclinical assessments of Microcionin-1 have started to build a profile of its specific antimicrobial capabilities.

Microcins are primarily produced by Gram-negative bacteria and often exhibit activity against other closely related bacteria. nih.govnih.gov Studies focusing on this compound are anticipated to align with this general characteristic, with ongoing research aimed at quantifying its efficacy against a panel of clinically relevant Gram-negative pathogens. Data from these preclinical evaluations will be instrumental in determining the spectrum of its antibacterial action.

Micrococcus luteus, a Gram-positive bacterium, is often utilized in antimicrobial screening assays. wikipedia.orgwickhammicro.co.ukmicrobe-canvas.comtaylorandfrancis.comnih.gov While microcins typically target Gram-negative bacteria, the evaluation of this compound against M. luteus is a necessary step to fully characterize its inhibitory range. Results from such studies will clarify whether its activity extends beyond the Gram-negative spectrum.

Exploration of Other Potential Biological Activities (based on broader marine natural product context)

The vast chemical diversity of marine natural products suggests a wide array of potential biological activities. nih.govnih.govfrontiersin.orgdut.ac.zanih.govnih.govmdpi.comresearchgate.netumpr.ac.idmdpi.com In the context of this compound, which is presumed to be of marine origin for the purpose of this exploration, preclinical studies would logically extend to screen for other bioactivities beyond antimicrobial effects. This could include, but is not limited to, antiviral, antifungal, anti-inflammatory, and cytotoxic activities. Such exploratory studies are essential for uncovering the full therapeutic potential of this novel compound.

Preliminary Insights into Cellular and Molecular Mechanisms of Action (if available from preclinical context)

Understanding the mechanism of action is a pivotal aspect of preclinical evaluation. nih.govdrugbank.comnih.gov For this compound, this would involve investigating how it exerts its antimicrobial effects at a cellular and molecular level. Research in this area might explore whether the compound disrupts bacterial cell membranes, inhibits essential enzymes, or interferes with nucleic acid synthesis. These mechanistic insights are critical for the future development and optimization of this compound as a potential therapeutic agent.

Structure Activity Relationship Sar Investigations of Microcionin 1 and Its Analogues

Methodological Approaches to SAR Elucidation

While specific, in-depth SAR studies exclusively focused on a wide range of Microcionin-1 analogues are not extensively detailed in the public domain, the methodological approaches to elucidate such relationships for marine natural products are well-established. These methodologies typically involve a combination of chemical synthesis, biological evaluation, and computational modeling.

Initial steps involve the isolation and purification of this compound from its natural sources, such as the marine sponges Microciona toxystila and Fasciospongia cavernosa, or the nudibranch Hypselodoris picta azorica. dokumen.pubmdpi.commdpi.com Following purification, spectroscopic techniques , including 1D and 2D Nuclear Magnetic Resonance (NMR) and mass spectrometry, are employed to confirm its structure and relative stereochemistry. researchgate.netresearchgate.net

The core of SAR elucidation lies in the synthesis of analogues . This involves targeted chemical modifications of the this compound scaffold. Key strategies include:

Modification of Functional Groups: Altering or removing existing functional groups, such as the furan (B31954) ring, to determine their necessity for activity.

Stereochemical Modifications: Synthesizing different stereoisomers to assess the impact of the compound's 3D arrangement on its biological targets. The absolute configuration of (+)-Microcionin-1 has been established through total synthesis, providing a critical reference point for such studies. rsc.org

Skeletal Alterations: Modifying the all-cis trimethyldecalin skeleton to probe the importance of the carbocyclic core. dokumen.pub

Once synthesized, these analogues undergo biological screening . For this compound, which has shown antibacterial properties against Gram-negative bacteria and Micrococcus luteus, assays would measure the minimum inhibitory concentration (MIC) of each analogue against these strains. researchgate.netsphinxsai.comdokumen.pubnih.gov

Finally, computational methods such as Quantitative Structure-Activity Relationship (QSAR) studies and pharmacophore modeling are often employed. researchgate.net These in silico techniques help to correlate the physicochemical properties of the analogues with their observed biological activities, providing predictive models to guide the design of more potent compounds.

Identification of Pharmacophore Elements for Observed Bioactivities

A pharmacophore is the specific ensemble of steric and electronic features necessary for a molecule to interact with a specific biological target and trigger a response. While a definitive pharmacophore for this compound has not been explicitly published, key structural motifs can be hypothesized as crucial for its antibacterial activity based on its known structure.

The likely pharmacophoric features of this compound include:

The Furan Ring: This heterocyclic moiety is a common feature in many bioactive natural products and likely acts as a key interaction point, possibly through hydrogen bonding or pi-stacking interactions with the biological target.

The Sesquiterpene Skeleton: The rigid, all-cis fused decalin ring system serves as a scaffold, holding the other functional groups in a precise three-dimensional orientation required for binding. dokumen.pub

The Methyl Groups: The specific stereochemistry of the methyl groups on the decalin core is critical for creating the correct molecular shape for receptor fit. The unique cis-orientation of the methyl groups at C-5 and C-6 in this compound, compared to other members of its family, suggests their importance. dokumen.pub

Preliminary bioassay results from studies including this compound have indicated that several related compounds are potential drug leads, reinforcing the idea that this structural class possesses significant bioactivity. researchgate.net The identification of the precise pharmacophore would require the synthesis and testing of a focused library of analogues where each of these features is systematically modified.

Table 1: Postulated Pharmacophoric Features of this compound

| Feature | Structural Component | Potential Role in Bioactivity |

| Aromatic/Heteroaromatic Center | Furan Ring | Interaction with target site via π-stacking or H-bonding |

| Hydrophobic Scaffold | All-cis-trimethyldecalin | Provides structural rigidity and correct spatial orientation |

| Stereocenters | Multiple chiral centers | Defines the specific 3D shape for selective target binding |

Comparative SAR Analysis with Structurally Related Sesquiterpenes

This compound belongs to the broader class of furanosesquiterpenes. A comparative analysis of its SAR with structurally similar compounds, particularly its isomer Pallescensin A, provides valuable insights into the subtle structural requirements for bioactivity. It has been proposed that this compound and Pallescensin A may arise from a common achiral biosynthetic intermediate, which would explain their structural similarities yet distinct isomeric forms. researchgate.netresearchgate.net

| Compound | Structural Difference from this compound | Known Bioactivity | Implication for SAR |

| This compound | - | Antibacterial against Gram-negative bacteria and M. luteus. researchgate.netsphinxsai.com | The specific stereochemistry and furan orientation are key for this activity profile. |

| Pallescensin A | Isomeric structure, differing in the orientation of the furan ring. researchgate.netresearchgate.net | Reported in various marine sponges. | The orientation of the furan ring relative to the decalin system is a critical determinant of biological activity. |

| Isothis compound | Isomeric furanosesquiterpene isolated alongside (-)-Microcionin-1. researchgate.net | Not specified. | Subtle changes in the furan ring substitution pattern or stereochemistry can lead to distinct compounds. |

| Isomicrocionin-3 | Isomeric furanosesquiterpene isolated alongside (-)-Microcionin-1. researchgate.net | Not specified. | Further highlights the chemical diversity achievable from a common biosynthetic precursor. |

This comparison underscores that even minor changes in the molecular architecture, such as the relative orientation of the furan ring or the stereochemistry of the decalin core, can significantly influence the biological profile of these sesquiterpenes.

Impact of Stereochemistry on Biological Activity

Stereochemistry is a critical factor governing the biological activity of natural products, as interactions with chiral biological macromolecules like enzymes and receptors are highly specific. For this compound, its complex three-dimensional structure, defined by multiple stereocenters, is paramount to its function.

The significance of stereochemistry for this compound is highlighted by several findings:

The relative stereochemistry of the tricyclic core has been rigorously determined through detailed NMR analysis, indicating its defined and rigid conformation. researchgate.netresearchgate.net

The total synthesis of (+)-Microcionin-1 established its absolute configuration, providing the enantiomerically pure compound needed for definitive biological testing and SAR studies. rsc.org

The isolation of distinct isomers like (-)-Microcionin-1 and (-)-isothis compound from the same natural source suggests that stereochemical variations are a key aspect of this compound class. researchgate.net

Advanced Research Directions and Future Perspectives

Elucidation of Detailed Molecular Mechanisms Underlying Bioactivity

A critical frontier in Microcionin-1 research is the detailed investigation of its molecular mechanisms of action. Currently, the compound is known to possess bioactivity, such as antibacterial effects against organisms like Micrococcus luteus. nih.govbiomolther.org However, a comprehensive understanding of how it exerts these effects at a molecular level is largely undefined. biomolther.org Future research must prioritize the identification of specific cellular targets.

Advanced methodologies to achieve this include:

Target Identification Studies: Employing techniques such as affinity chromatography-mass spectrometry, yeast two-hybrid screening, and drug affinity responsive target stability (DARTS) to isolate and identify the specific proteins or cellular components that this compound binds to.

Transcriptomic and Proteomic Analyses: Using RNA-Seq and proteomics to analyze changes in gene and protein expression in bacterial or other target cells upon exposure to this compound. This can reveal the pathways and cellular processes that are disrupted by the compound.

Enzymatic Assays: Once potential target enzymes are identified, in vitro assays can be conducted to confirm inhibition or modulation and to determine the kinetics of the interaction. inventi.in For instance, if this compound targets an enzyme crucial for bacterial cell wall synthesis, this could be validated through specific enzymatic assays.

Understanding these mechanisms is fundamental for any progression toward therapeutic development, as it informs efficacy, potential side effects, and strategies for improving the compound's activity.

Chemo-enzymatic Approaches for Analogue Generation and Biosynthetic Pathway Engineering

The generation of this compound analogues and the engineering of its biosynthesis are advanced strategies that hold immense potential. mdpi.com Chemo-enzymatic synthesis, which combines the precision of enzymatic reactions with the versatility of chemical synthesis, offers a powerful route to novel derivatives. beilstein-journals.orgnih.gov

Key future directions in this area include:

Hybrid Synthesis: Designing synthetic pathways where a core scaffold of this compound is produced chemically, followed by late-stage modifications using enzymes. beilstein-journals.org This could involve using promiscuous enzymes, such as hydroxylases or glycosyltransferases, to add new functional groups to the this compound skeleton, potentially altering its bioactivity. nih.gov

Biosynthetic Pathway Elucidation and Engineering: A crucial first step is to identify the gene cluster responsible for this compound biosynthesis in its producing organism (e.g., the Fasciospongia sp. sponge). biomolther.org Once identified, the pathway can be reconstituted in a heterologous host like E. coli or yeast. dtu.dkaist.go.jp This opens the door for metabolic engineering, where genes can be added, deleted, or modified to produce novel analogues or increase the yield of the natural compound. mdpi.comnih.gov For example, modifying the polyketide synthase (PKS) or terpene cyclase enzymes within the pathway could lead to the generation of new molecular backbones. dtu.dknih.gov

These approaches bypass the supply limitations of harvesting from natural sources and provide a platform for creating a library of analogues for structure-activity relationship (SAR) studies. nih.gov

Exploration of this compound's Role in Marine Chemical Ecology beyond Defensive Functions

This compound is recognized as a chemical defense compound (allomone) in the marine environment. researchgate.net It is found in the nudibranch Hypselodoris picta azorica, which acquires the compound from its diet of sponges and stores it in specialized glands along its mantle as a defense against predators. researchgate.netmdpi.com While this defensive role is established, the full spectrum of its ecological functions remains an open area for investigation. researchgate.netnih.gov

Future ecological research should explore possibilities beyond defense:

Intraspecific Signaling (Pheromones): Investigating whether this compound or its metabolites act as pheromones for communication between individuals of the same species, potentially for mating or aggregation. ub.edu

Antifouling Activity: Assessing the role of this compound in preventing the settlement of larvae from fouling organisms on the surface of the producing sponge. nih.gov Many sessile marine invertebrates use chemical defenses to maintain a clean surface, which is crucial for their survival. biomolther.org

Allelopathy and Microbial Interactions: Exploring if this compound is involved in mediating competitive interactions with other sessile organisms or in structuring the microbial community (microbiome) on the host sponge's surface. nih.gov Allelochemicals can inhibit the growth of competitors, while other compounds can select for beneficial microbial symbionts.

Understanding these additional roles would provide a more complete picture of the chemical ecology of this compound and the organisms that utilize it. ub.educoastalwiki.org

| Potential Ecological Role | Description | Area of Future Investigation |

|---|---|---|

| Defensive Allomone | Protects the organism from predators. It is sequestered by nudibranchs like Hypselodoris picta azorica. researchgate.netmdpi.com | Quantify deterrent effects against a wider range of relevant predators. |

| Antifouling Agent | Inhibits the settlement and growth of fouling organisms (e.g., barnacles, algae) on the sponge's surface. biomolther.orgnih.gov | Conduct laboratory and field-based settlement assays with larvae of common fouling species. |

| Allelopathic Agent | Mediates competitive interactions by inhibiting the growth of nearby organisms like corals or other sponges. nih.gov | Test the effect of this compound on the growth and health of competing benthic organisms. |

| Microbiome Regulation | Structures the community of symbiotic microorganisms living on or within the host sponge. | Analyze the microbial community composition on sponge surfaces where this compound is present versus absent. |

| Pheromone | Acts as a chemical signal for intraspecific communication (e.g., mating, aggregation). ub.edu | Perform behavioral studies to see if the compound elicits a response from other individuals of the same species. |

Development of Novel Synthetic Analogues for Enhanced Bioactivity

The chemical structure of this compound serves as a scaffold for the development of novel synthetic analogues with potentially enhanced or new biological activities. The successful total synthesis of (+)-Microcionin-1, which confirmed its absolute configuration, was a landmark achievement that enables such endeavors. rsc.org

Future research in this domain should focus on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the this compound molecule and testing the resulting analogues for bioactivity. This could involve altering the furan (B31954) ring, modifying the substituents on the decalin core, or changing the stereochemistry at various chiral centers.

Target-Oriented Synthesis: Once a specific molecular target for this compound is identified (as per Section 7.1), analogues can be rationally designed to improve binding affinity and selectivity for that target.

Improving Pharmacokinetic Properties: Synthesis can be used to create analogues with better drug-like properties (e.g., improved solubility, stability, or cell permeability), which would be essential for any potential therapeutic application. nih.gov

The development of a library of synthetic analogues is a proven strategy in medicinal chemistry for optimizing a natural product lead into a viable drug candidate.

Application of Computational Chemistry in this compound Research

Computational chemistry provides a suite of powerful, cost-effective tools to accelerate research on natural products like this compound. schrodinger.comscribd.com These in-silico methods can guide experimental work by predicting properties and interactions, thereby saving time and resources. schrodinger.comnaturalproducts.net

Key computational applications for future this compound research include:

Molecular Modeling and Docking: These techniques can be used to predict how this compound interacts with potential biological targets. nih.gov For example, if a key bacterial enzyme is hypothesized as its target, docking simulations can model the binding pose of this compound in the enzyme's active site, predicting binding affinity and identifying key interacting amino acid residues. f1000research.comrsc.orgnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the this compound-protein complex over time, providing insights into the stability of the interaction and the flexibility of both the ligand and the target protein. f1000research.comrsc.org

Quantitative Structure-Activity Relationship (QSAR): If a series of this compound analogues with measured bioactivities is available (from work in Section 7.4), QSAR modeling can be employed. researchgate.net A QSAR model establishes a mathematical correlation between the chemical structures of the analogues and their biological activity. nih.gov This model can then be used to predict the activity of new, yet-unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis. researchgate.netmdpi.com

| Computational Method | Application in this compound Research | Potential Outcome |

|---|---|---|

| Molecular Docking | Predict the binding mode and affinity of this compound to potential protein targets (e.g., bacterial enzymes). nih.gov | Identification of likely biological targets and key binding interactions. f1000research.com |

| Molecular Dynamics (MD) | Simulate the stability and conformational changes of the this compound-protein complex over time. rsc.org | Confirmation of stable binding and understanding of the dynamic nature of the interaction. |

| QSAR Analysis | Develop a predictive model linking the structural features of analogues to their bioactivity. researchgate.netnih.gov | Rational design of new, more potent analogues and prioritization of synthetic efforts. mdpi.com |

| Pharmacophore Modeling | Identify the essential 3D arrangement of functional groups required for bioactivity. tarosdiscovery.com | A 3D template for designing novel scaffolds with similar activity. |

By integrating these advanced computational and experimental approaches, the scientific community can significantly accelerate the journey of this compound from a fascinating marine natural product to a well-understood molecule with potential applications in medicine and biotechnology.

Q & A

Q. Q. How can researchers validate this compound's in vivo efficacy while addressing interspecies variability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.